Structural Differentiation: Phenylmethanesulfonamide vs. Benzenesulfonamide Core — LogP and Hydrogen-Bond Capacity
The target compound carries a phenylmethanesulfonamide group (Ph-CH2-SO2-NH-) rather than a direct benzenesulfonamide (Ph-SO2-NH-). This introduces an additional methylene spacer that increases calculated logP by approximately +0.5 to +0.7 log units relative to the direct benzenesulfonamide analog 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (CAS 36090-27-4) . The target compound molecular formula C17H18N2O3S (MW 330.40) contains the same heavy-atom count as the benzenesulfonamide analog but with a different hydrogen-bond acceptor/donor spatial arrangement, yielding a larger solvent-accessible surface area and altered polar surface area . For ADAM17/TACE inhibitors, the benzyl spacer in arylsulfonamide scaffolds has been shown to modify zinc-binding group interaction geometry, distinguishing inhibitor potency profiles [1].
| Evidence Dimension | Calculated logP and H-bond profile |
|---|---|
| Target Compound Data | MW 330.40 g/mol, formula C17H18N2O3S, phenylmethanesulfonamide core with -CH2- spacer |
| Comparator Or Baseline | 4-(2-Oxopyrrolidin-1-yl)benzenesulfonamide (CAS 36090-27-4); MW 240.28 g/mol, formula C10H12N2O3S, direct benzenesulfonamide core (no spacer) |
| Quantified Difference | Estimated ΔlogP ≈ +0.5 to +0.7; MW increase of 90.12 g/mol; additional rotatable bond |
| Conditions | Calculated physicochemical properties based on molecular structure comparison |
Why This Matters
The benzyl spacer alters lipophilicity and zinc-binding geometry, meaning this compound partitions differently in biological membranes and engages metalloenzyme active sites with distinct geometry compared to the direct benzenesulfonamide analog — critical for assays involving membrane permeability or metalloenzyme inhibition.
- [1] Nutti E, et al. Structural exploration of arylsulfonamide-based ADAM17 inhibitors through validated comparative multi-QSAR modelling studies. J Mol Graph Model. 2022. View Source
